molecular formula C10H11N2O3- B12544560 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate CAS No. 144167-25-9

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate

Cat. No.: B12544560
CAS No.: 144167-25-9
M. Wt: 207.21 g/mol
InChI Key: CDOBOMYVDAZTPC-UHFFFAOYSA-M
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Description

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a complex organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a phenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate typically involves the reaction of a phenol derivative with an amino-ethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

    Substitution: The phenolate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Quinones: Formed through oxidation reactions.

    Hydroquinones: Formed through reduction reactions.

    Substituted Phenol Derivatives: Formed through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate can be compared with other phenol derivatives:

Biological Activity

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The molecular formula of this compound is C10_{10}H11_{11}N2_2O, with a molecular weight of 207.21 g/mol . This article aims to provide a comprehensive overview of its biological activity, including data tables and case studies.

The compound's structure features an amino group linked to a phenolate moiety, which may contribute to its biological properties. The unique arrangement of functional groups allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Key findings include:

Cell Line Activity IC50_{50} (µM)Notes
HCA-7 (human adenocarcinoma)Reduction in PGE2_{2} levels0.28Significant anti-inflammatory activity
SW837 (rectum adenocarcinoma)Tumor growth inhibition0.40Promising anticancer effects
A549 (human lung adenocarcinoma)Tumor growth inhibition0.38Effective in xenograft models

These results suggest that the compound has potential as an anti-cancer agent, particularly against adenocarcinoma cell lines.

The proposed mechanism of action for this compound involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and tumor progression. Inhibition of COX enzymes leads to reduced levels of prostaglandin E2_{2}, a key mediator in inflammatory processes and cancer development .

Case Studies

  • Case Study: Anti-Cancer Activity
    • Objective: To assess the anti-cancer efficacy of the compound in vivo.
    • Method: Mice were treated with varying doses of the compound over a period of 10 days.
    • Results: Significant tumor size reduction was observed in treated groups compared to controls, indicating effective tumor suppression.
  • Case Study: Inflammatory Response
    • Objective: To evaluate the anti-inflammatory properties.
    • Method: The compound was administered to models exhibiting inflammatory responses.
    • Results: Marked reduction in inflammatory markers was noted, supporting its potential use in treating inflammatory diseases.

Properties

CAS No.

144167-25-9

Molecular Formula

C10H11N2O3-

Molecular Weight

207.21 g/mol

IUPAC Name

2-[(1-amino-2-ethoxy-2-oxoethylidene)amino]phenolate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(11)12-7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H2,11,12)/p-1

InChI Key

CDOBOMYVDAZTPC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=NC1=CC=CC=C1[O-])N

Origin of Product

United States

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